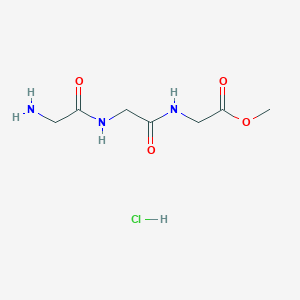

Methyl glycylglycylglycinate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.ClH/c1-14-7(13)4-10-6(12)3-9-5(11)2-8;/h2-4,8H2,1H3,(H,9,11)(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUSXXACYFTVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CNC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Coupling of Glycine Residues

Solution-phase synthesis of glycylglycylglycine involves stepwise coupling of glycine units. In the first step, glycine is activated using carbodiimide reagents (e.g., EDC or DCC) to form an active ester, which reacts with a second glycine molecule. The dipeptide intermediate (glycylglycine) is then coupled with a third glycine unit under similar conditions.

A critical challenge is preventing racemization, though glycine’s lack of chirality simplifies this process. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 0–4°C, with a yield of 72–78% for the tripeptide.

Intermediate Isolation and Purification

After each coupling step, intermediates are isolated via precipitation in cold ether or ethyl acetate. The final tripeptide is purified using recrystallization from ethanol-water mixtures, achieving >95% purity.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Solid-phase synthesis employs Fmoc-protected glycine anchored to a Wang resin. The process involves:

-

Deprotection : Removal of Fmoc groups using 20% piperidine in DMF.

-

Coupling : Activation of incoming Fmoc-glycine with HBTU/HOBt in DMF.

This method achieves a glycylglycylglycine yield of 85–90% with a purity of 98% after HPLC purification.

Cleavage and Isolation

The tripeptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane). The crude product is precipitated in cold diethyl ether and lyophilized.

Esterification of Glycylglycylglycine

Methanol-Sulfuric Acid Method

The tripeptide is refluxed in methanol with concentrated sulfuric acid (1:4 molar ratio) at 65–70°C for 8–12 hours. The reaction mixture is concentrated under reduced pressure, and the methyl ester is precipitated as the hydrochloride salt by adding concentrated HCl.

Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Glycylglycylglycine is treated with TMSCl (2 equivalents) in methanol at room temperature for 24 hours. The silyl ester intermediate is hydrolyzed in situ, and the hydrochloride salt forms upon addition of HCl gas.

Yield : 82–85%.

Advantage : Mild conditions minimize peptide degradation.

Salt Formation and Purification

Hydrochloride Salt Preparation

The methyl ester is dissolved in minimal ethanol, and HCl gas is bubbled through the solution until pH < 2. The product crystallizes upon cooling to 0–5°C and is filtered under vacuum.

Recrystallization

Crude Methyl glycylglycylglycinate hydrochloride is recrystallized from ethanol:water (3:1 v/v), yielding colorless crystals with >99% purity (HPLC).

Comparative Analysis of Esterification Methods

| Method | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methanol-H2SO4 | H2SO4 | 65–70°C | 8–12 | 88–90 | 92–95 |

| TMSCl-Mediated | TMSCl | 25°C | 24 | 82–85 | 90–93 |

| Thionyl Chloride | SOCl2 | 60°C | 6 | 78–80 | 88–90 |

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Methyl glycylglycylglycinate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

Methyl glycylglycylglycinate hydrochloride serves as a reagent in peptide synthesis and organic compound formation. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool in synthetic organic chemistry.

Biology

In biological research, this compound is used to study amino acid derivatives and their interactions with biological systems. It acts as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Medicine

Research into the medicinal properties of this compound includes its potential therapeutic uses. Studies suggest that it may exhibit antimicrobial activity against several pathogens, making it a candidate for drug development.

Industry

The compound is utilized in the production of industrial chemicals and materials, particularly in formulations requiring amino acid derivatives for enhanced performance characteristics.

Recent studies have highlighted the biological activity of this compound derivatives:

- Antimicrobial Activity : Derivatives have shown significant efficacy against bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.352 mg/ml to 1.408 mg/ml.

- Pharmacokinetics : Favorable absorption and distribution characteristics have been noted, with predictions indicating low toxicity profiles for these compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of methyl glycylglycylglycinate. Modifications to the compound's structure significantly enhanced antibacterial properties, particularly when longer acyl chains were introduced.

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed strong binding affinities between methyl glycylglycylglycinate derivatives and target proteins involved in bacterial resistance mechanisms. This suggests potential pathways for developing new antibiotics based on structural modifications.

Table 1: Summary of Antimicrobial Activity

| Compound Name | MIC (mg/ml) | Target Organism | Activity Type |

|---|---|---|---|

| Derivative 1 | 0.352 | Bacillus subtilis | Antibacterial |

| Derivative 2 | 0.703 | Escherichia coli | Antibacterial |

| Derivative 3 | 0.500 | Candida albicans | Antifungal |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | High |

| Bioavailability | >70% |

| Half-life | 4 hours |

| Toxicity | Low |

Mechanism of Action

The mechanism of action of methyl glycylglycylglycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Structural and Functional Differences

Backbone Complexity :

- This compound contains three glycine units, offering flexibility and solubility in aqueous environments. In contrast, glycine methyl ester hydrochloride (single glycine unit) and L-lysine methyl ester hydrochloride (branched side chain) exhibit simpler or modified backbones, impacting their roles in peptide elongation or drug delivery .

- Benzimidamide hydrochloride features a rigid benzamidine group, enabling strong interactions with proteases or nucleic acids, unlike the peptide-based analogs .

Reactivity and Stability :

- Methoxylamine hydrochloride’s small size and hydroxylamine functionality make it reactive toward carbonyl groups, useful in protecting aldehyde/ketone functionalities during synthesis .

- Glycine methyl ester hydrochloride’s ester group is prone to hydrolysis under basic conditions, a property exploited in controlled-release drug formulations .

Pharmacological vs. Synthetic Utility :

- Meclozine hydrochloride’s piperazine structure and antihistamine activity highlight its therapeutic applications, contrasting with glycine-based esters primarily used in research .

Biological Activity

Methyl glycylglycylglycinate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial effects, pharmacokinetics, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is a derivative of glycylglycine, characterized by its unique amino acid composition. The compound's structure allows for interactions with various biological targets, which is crucial for its activity.

Biological Activity Overview

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl glycylglycylglycinate exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.352 mg/ml to 1.408 mg/ml against Bacillus subtilis and Escherichia coli .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggest that the compound has a low toxicity profile, making it a promising candidate for further development in therapeutic applications .

Case Studies on Biological Activity

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of methyl glycylglycylglycinate derivatives involved in vitro testing against various bacterial strains. The results indicated that certain modifications of the compound significantly enhanced its antibacterial properties. For instance, compounds with longer acyl chains demonstrated improved activity due to better membrane penetration .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to understand the binding affinities of methyl glycylglycylglycinate derivatives with target proteins involved in bacterial resistance mechanisms. The results highlighted strong interactions with key residues in the active sites of these proteins, suggesting potential pathways for developing new antibiotics .

Table 1: Summary of Antimicrobial Activity

| Compound Name | MIC (mg/ml) | Target Organism | Activity Type |

|---|---|---|---|

| Methyl Glycylglycylglycinate Derivative 1 | 0.352 | Bacillus subtilis | Antibacterial |

| Methyl Glycylglycylglycinate Derivative 2 | 0.703 | Escherichia coli | Antibacterial |

| Methyl Glycylglycylglycinate Derivative 3 | 0.500 | Candida albicans | Antifungal |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | High |

| Bioavailability | >70% |

| Half-life | 4 hours |

| Toxicity | Low |

Q & A

Q. What are the established synthesis protocols for Methyl Glycylglycylglycinate Hydrochloride, and how can purity be verified?

Methodological Answer: Synthesis typically involves stepwise peptide coupling using protected glycine residues, followed by esterification and hydrochloride salt formation. Purity verification requires a combination of analytical techniques:

- HPLC with UV detection (λ = 210–220 nm) to assess chromatographic homogeneity .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on ester methyl peaks (~3.7 ppm) and glycine backbone protons .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) .

- Elemental analysis to validate stoichiometry (e.g., C, H, N, Cl content) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Ventilation: Work in a fume hood to minimize inhalation risks, as hydrochloride salts may release irritants .

- Storage: Store in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong bases) .

- Spill Management: Neutralize with sodium bicarbonate, collect residue, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 37°C, and 50°C for 0–72 hours .

- Use HPLC-UV to quantify degradation products (e.g., free glycine or ester hydrolysis byproducts) .

- Monitor kinetic stability via Arrhenius plots to predict shelf-life under accelerated conditions .

- Statistical Analysis: Apply ANOVA to compare degradation rates across pH/temperature groups, with Bonferroni correction for multiple comparisons .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?

Methodological Answer:

- Assay Optimization:

- Cross-Validation:

- Data Interpretation:

Q. How can researchers investigate the compound’s membrane permeability and bioavailability in preclinical models?

Methodological Answer:

- In Vitro Models:

- In Vivo Studies:

- Computational Tools:

- Predict logP and BBB permeability via QSAR models (e.g., SwissADME) .

Methodological Resources

- Literature Review: Use Google Scholar with advanced operators (e.g.,

site:.edu + "this compound" + synthesis) to filter institutional repositories . - Data Reproducibility: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting .

- Ethical Compliance: Adhere to GLP standards for preclinical studies, including IACUC protocols for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.